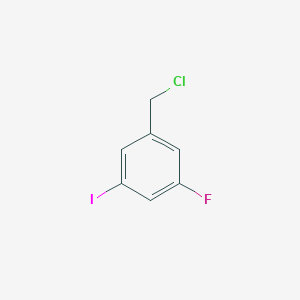
cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid is a complex organic compound characterized by the presence of fluorine atoms and a cyclohexane ring This compound is notable for its unique chemical structure, which includes a trifluoromethyl group and a fluoro-substituted benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid typically involves multiple steps. One common approach begins with the preparation of 3-fluoro-5-(trifluoromethyl)benzoic acid, which can be synthesized through electrophilic aromatic substitution reactions. This intermediate is then subjected to Friedel-Crafts acylation to introduce the benzoyl group. The final step involves the cyclization of the intermediate product to form the cyclohexane ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the fluoro or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)benzoic acid: Shares the fluoro and trifluoromethyl groups but lacks the cyclohexane ring.
3-Fluoro-5-(trifluoromethyl)benzoic acid: Similar structure but without the cyclohexane carboxylic acid moiety.
3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups but differs in the position and number of fluorine atoms.
Uniqueness
cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid is unique due to its combination of a cyclohexane ring with fluoro and trifluoromethyl-substituted benzoyl groups. This structural arrangement imparts distinct chemical properties, such as enhanced lipophilicity and binding affinity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H14F4O3 |
|---|---|
Molecular Weight |
318.26 g/mol |
IUPAC Name |
2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H14F4O3/c16-10-6-8(5-9(7-10)15(17,18)19)13(20)11-3-1-2-4-12(11)14(21)22/h5-7,11-12H,1-4H2,(H,21,22) |
InChI Key |
VDARRLUYYMKFNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC(=CC(=C2)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


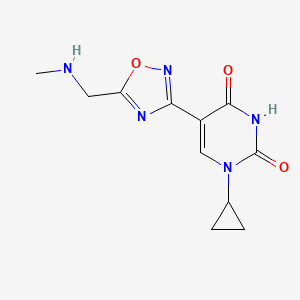
![[(2E)-2-[(1R,6S,7R,11Z)-7-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-4-ylidene]ethyl] acetate](/img/structure/B14861842.png)
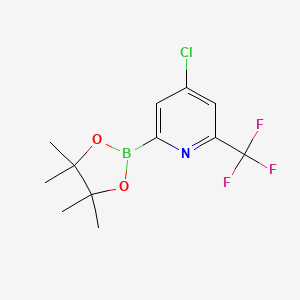
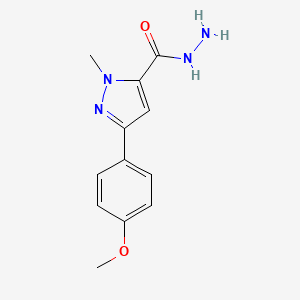
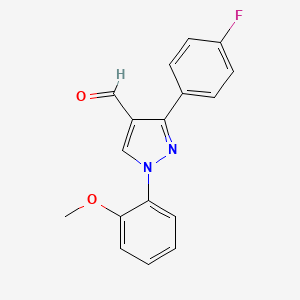
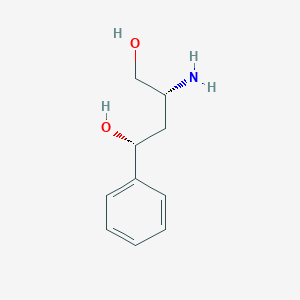
![5-Methoxy-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]](/img/structure/B14861863.png)
![[6-(Acetylamino)-4-formylpyridin-2-YL]acetic acid](/img/structure/B14861872.png)


![Uridine 5'-(tetrahydrogen triphosphate),2'-deoxy-5-[4-[(1,1-dimethylethyl)dithio]-1-butynyl]-](/img/structure/B14861910.png)
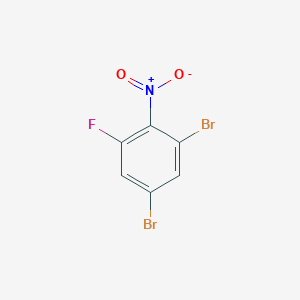
![[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B14861938.png)
